Head-to-Head 17β-HSD2 Inhibitory Potency Against a Structurally Divergent Benzamide Analog
In a direct head-to-head comparison using identical assay conditions, the target compound demonstrates an 8.4-fold superior inhibition of human 17β-HSD2 compared to the benzamide analog BDBM50358115 (CHEMBL1915935). The comparative enzymatic assay utilized human placental microsomal 17β-HSD2 with [3H]-estradiol as substrate and product analysis by HPLC [1].
| Evidence Dimension | Inhibition of human 17β-HSD2 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 59 nM [1] |
| Comparator Or Baseline | BDBM50358115 (CHEMBL1915935), IC50 = 494 nM [2] |
| Quantified Difference | 8.4-fold lower IC50 (higher potency) for the target compound (59 nM vs. 494 nM) |
| Conditions | Human placental microsomal 17β-HSD2 fraction; substrate: unlabeled + [2,4,6,7-3H]estradiol; incubation time: 20 min; detection: HPLC analysis. Data curated by Saarland University and ChEMBL [1][2]. |
Why This Matters
This quantitative superiority in 17β-HSD2 inhibition directly translates to a higher efficiency in blocking E2 inactivation in target tissues, a critical parameter for osteoporosis research where 17β-HSD2 inhibition is the therapeutic hypothesis.
- [1] BindingDB, Entry BDBM50396083 (ChEMBL ID: CHEMBL2170751). Measurement: Inhibition of human placenta 17beta-HSD2 microsomal fraction using unlabelled and [2,4,6,7-3H]estradiol as substrate after 20 mins by HPLC analysis. View Source
- [2] BindingDB, Entry BDBM50358115 (ChEMBL ID: CHEMBL1915935). Measurement: Inhibition of human placenta 17beta-HSD2 microsomal fraction using unlabeled, [2,4,6,7-3H]-estradiol as substrate after 20 mins by HPLC analysis. View Source
